molecular formula C11H10ClN3O B8324137 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

Cat. No. B8324137
M. Wt: 235.67 g/mol
InChI Key: WRNMYXAQOJHHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-chloro-4-(pyrazin-2-ylmethoxy)aniline

InChI

InChI=1S/C11H10ClN3O/c12-10-5-8(13)1-2-11(10)16-7-9-6-14-3-4-15-9/h1-6H,7,13H2

InChI Key

WRNMYXAQOJHHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=NC=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of pyrazin-2-yl-methanol (62 mg, 0.56 mmol), 4-amino-2-chloro-phenol (80.8 mg, 0.56 mmol) and triphenylphosphine (148 mg, 0.56 mmol) in THF (3 ml) was added DIAD (0.11 ml, 0.56 mmol) and the mixture was stirred at rt for 20 h. The mixture was concentrated in vacuo, diluted with 1N HCl (30 ml), washed with EtOAc (3×20 ml) and basified to pH 12 by 1N NaOH. The mixture was extracted with EtOAc (4×40 ml) and the combined EtOAc extracts were washed with brine (1×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 16A (43.3 mg, 33% pure)
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Name
Yield
33%

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